molecular formula C22H31N5O6S B12773799 Cephalexin di-dimethylformamide CAS No. 39754-02-4

Cephalexin di-dimethylformamide

Cat. No.: B12773799
CAS No.: 39754-02-4
M. Wt: 493.6 g/mol
InChI Key: YBXKLAPBAGZWTL-OEDJVVDHSA-N
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Description

Cephalexin di-dimethylformamide is a compound that combines cephalexin, a first-generation cephalosporin antibiotic, with dimethylformamide, a solvent commonly used in organic chemistry. Cephalexin is known for its effectiveness against a variety of bacterial infections, while dimethylformamide is used to enhance the solubility and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cephalexin di-dimethylformamide involves the reaction of cephalexin with dimethylformamide under controlled conditions. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cephalexin di-dimethylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cephalexin di-dimethylformamide has a wide range of scientific research applications:

Mechanism of Action

Cephalexin di-dimethylformamide exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cephalexin di-dimethylformamide is unique due to its combination of cephalexin’s antibacterial properties with the solubility-enhancing effects of dimethylformamide. This makes it particularly useful in research and pharmaceutical applications where enhanced solubility and stability are crucial .

Properties

CAS No.

39754-02-4

Molecular Formula

C22H31N5O6S

Molecular Weight

493.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N-dimethylformamide

InChI

InChI=1S/C16H17N3O4S.2C3H7NO/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;2*1-4(2)3-5/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);2*3H,1-2H3/t10-,11-,15-;;/m1../s1

InChI Key

YBXKLAPBAGZWTL-OEDJVVDHSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.CN(C)C=O.CN(C)C=O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.CN(C)C=O.CN(C)C=O

Origin of Product

United States

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